molecular formula C16H22O10S2 B15289628 Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside CAS No. 6619-12-1

Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside

Cat. No.: B15289628
CAS No.: 6619-12-1
M. Wt: 438.5 g/mol
InChI Key: QXSOYPUOFNJBDA-UHFFFAOYSA-N
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Description

Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside is a complex organic compound with the molecular formula C16H22O10S2 It is a derivative of hexopyranoside, characterized by the presence of benzylidene and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylideneThe reaction conditions often involve the use of methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or precipitation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Hexopyranosides: Formed through substitution reactions.

    Reduced Hexopyranosides: Obtained by reducing the benzylidene group.

    Sulfoxides and Sulfones: Result from oxidation reactions.

Scientific Research Applications

Methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4,6-o-benzylidene-2,3-bis-o-(methylsulfonyl)hexopyranoside involves its interaction with specific molecular targets. The benzylidene group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes or receptors. The methylsulfonyl groups can participate in various chemical reactions, altering the compound’s properties and effects .

Comparison with Similar Compounds

Properties

CAS No.

6619-12-1

Molecular Formula

C16H22O10S2

Molecular Weight

438.5 g/mol

IUPAC Name

(6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) methanesulfonate

InChI

InChI=1S/C16H22O10S2/c1-21-16-14(26-28(3,19)20)13(25-27(2,17)18)12-11(23-16)9-22-15(24-12)10-7-5-4-6-8-10/h4-8,11-16H,9H2,1-3H3

InChI Key

QXSOYPUOFNJBDA-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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